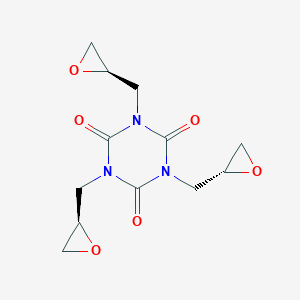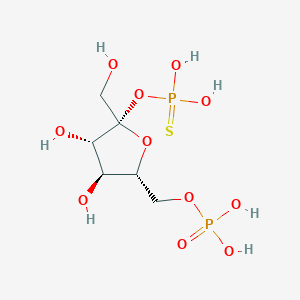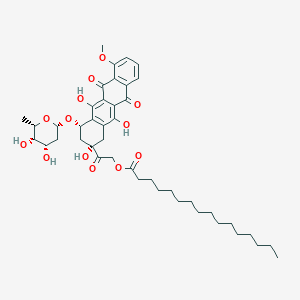![molecular formula C24H22IN7O5 B049443 2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid CAS No. 112575-63-0](/img/structure/B49443.png)
2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid is a chemical compound that has been extensively studied in the field of scientific research. It is a potent radioligand that has been used to investigate various cellular processes, including receptor binding, signal transduction, and gene expression.
Mechanism Of Action
The mechanism of action of 2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid involves its binding to specific receptors or proteins in cells. Once bound, it can be used to study the downstream effects of receptor activation, including changes in gene expression, protein phosphorylation, and second messenger production.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid are dependent on the specific receptor or protein it binds to. For example, when used to study adenosine receptors, it can lead to changes in heart rate and blood pressure. When used to study dopamine receptors, it can lead to changes in mood and behavior.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid in lab experiments is its high potency and selectivity. It can bind to specific receptors or proteins with high affinity, allowing for precise investigation of cellular processes. However, its use is limited by its radioactivity, which requires special handling and disposal procedures.
Future Directions
There are many potential future directions for research involving 2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid. Some possible areas of investigation include the development of new radioligands with improved selectivity and potency, the study of protein-protein interactions using radiolabeled proteins, and the investigation of new signaling pathways involved in cellular processes.
Synthesis Methods
The synthesis of 2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid involves the reaction of 4-azido-3-(125I)iodanil with 8-(2,6-dioxopropyl)-3,7-dihydro-1-propyl-1H-purine-2,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then coupled with 4-(2-phenoxyacetyl)phenol to obtain the final product.
Scientific Research Applications
2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid has been used extensively in scientific research as a radioligand. It has been used to investigate the binding properties of various receptors, including adenosine, dopamine, and serotonin receptors. It has also been used to study signal transduction pathways, gene expression, and protein-protein interactions.
properties
CAS RN |
112575-63-0 |
|---|---|
Product Name |
2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid |
Molecular Formula |
C24H22IN7O5 |
Molecular Weight |
613.4 g/mol |
IUPAC Name |
2-[4-[3-[2-(4-azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H22IN7O5/c1-2-10-32-23(35)20-22(28-21(27-20)15-4-6-16(7-5-15)37-13-19(33)34)31(24(32)36)11-9-14-3-8-18(29-30-26)17(25)12-14/h3-8,12H,2,9-11,13H2,1H3,(H,27,28)(H,33,34)/i25-2 |
InChI Key |
KVYDVJREYLSFDF-ZPHBIHNISA-N |
Isomeric SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OCC(=O)O)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I] |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OCC(=O)O)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OCC(=O)O)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
synonyms |
BWA 947U BWA-947U BWA947U |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)

![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)




![Benz[a]anthracene-d12](/img/structure/B49388.png)




